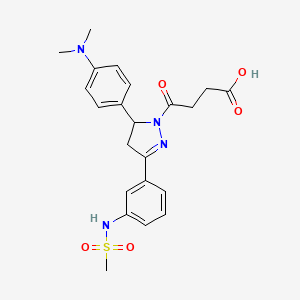

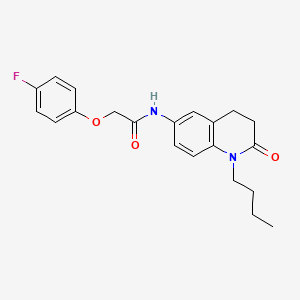

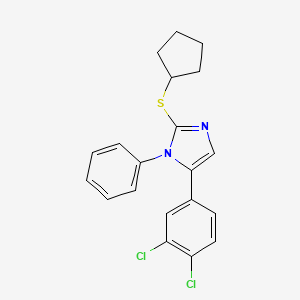

![molecular formula C12H13NO2S2 B2593925 1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one CAS No. 730992-53-7](/img/structure/B2593925.png)

1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-{3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-hydroxyphenyl}ethan-1-one” is a chemical compound with a molecular weight of 129.180 . It is also related to another compound with a linear formula of C14H16N2O3S2 and a molecular weight of 324.423 .

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as UV, FT-IR, 13 C-NMR, and 1 H-NMR . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, thioamide was reacted with hydrazonoyl halides in boiling ethanol containing triethylamine to yield a specific product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods such as UV, FT-IR, 13 C-NMR, and 1 H-NMR . The compound is related to another compound with a linear formula of C14H16N2O3S2 and a molecular weight of 324.423 .Aplicaciones Científicas De Investigación

Fluorescent Probes and Sensors

1,3,5-Trisubstituted-1H-pyrazoles have been explored as fluorescent probes and sensors due to their unique optical properties. When an electron-withdrawing group is attached to acetophenone (as seen in compound 5i), these pyrazoles exhibit color changes from orange-red to cyan in different solvents. For instance, compound 5i has been used as a metal ion fluorescent probe with excellent selectivity for Ag⁺ detection .

Antimicrobial and Anticancer Agents

Pyrazoline derivatives, including 1,3,5-trisubstituted-1H-pyrazoles, exhibit diverse biological activities. Some derivatives have demonstrated antimicrobial properties, making them potential candidates for combating bacterial and fungal infections. Additionally, their anticancer activity warrants further investigation .

Anti-Inflammatory Compounds

Certain pyrazoline derivatives, including those related to our compound of interest, have shown anti-inflammatory effects. These molecules could be explored as leads for developing new anti-inflammatory drugs .

High-Tech Applications

As laser dyes and fluorescent probes, 1,3,5-trisubstituted-1H-pyrazoles find applications in high-tech fields. Their unique photophysical properties make them suitable for use in optoelectronic devices, sensors, and imaging technologies .

Mecanismo De Acción

Target of Action

Compounds containing a thiazole ring can interact with various targets in biological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . .

Mode of Action

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place This allows molecules containing a thiazole ring to interact with their targets in various ways

Biochemical Pathways

Thiazole-containing molecules can affect various biochemical pathways when they enter physiological systems

Propiedades

IUPAC Name |

1-[3-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-4-hydroxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-8(14)9-2-3-11(15)10(6-9)7-17-12-13-4-5-16-12/h2-3,6,15H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZDXHDMPJOOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CSC2=NCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834084 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

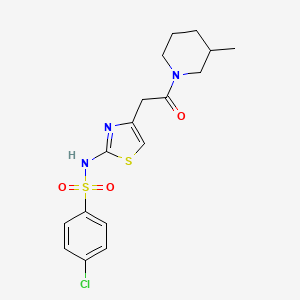

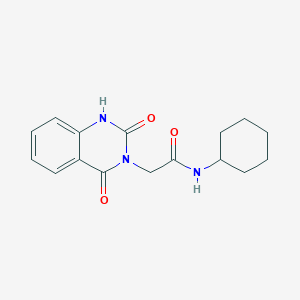

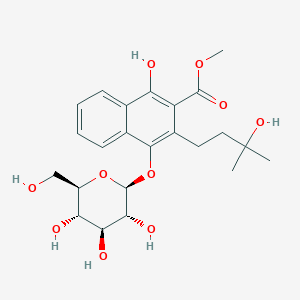

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2593844.png)

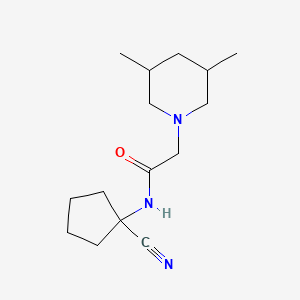

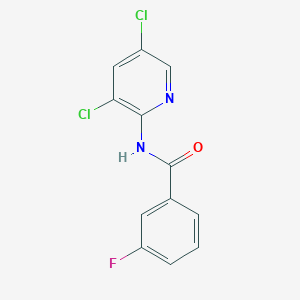

![1-(2-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2593851.png)

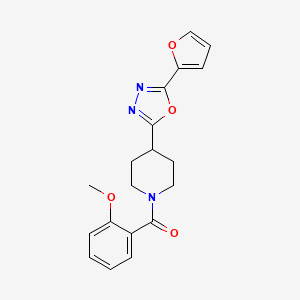

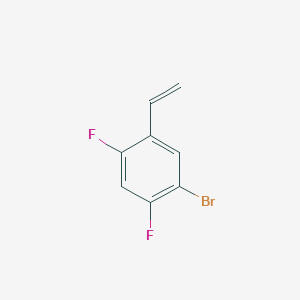

![N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2593852.png)

![Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2593862.png)